N-[2-(dimethylamino)-2-(2-furyl)ethyl]-3-methylbutanamide
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Overview
Description
N-[2-(dimethylamino)-2-(2-furyl)ethyl]-3-methylbutanamide is an organic compound that features a furan ring, a dimethylamino group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(2-furyl)ethyl]-3-methylbutanamide typically involves the reaction of 2-furyl ethylamine with dimethylamine and 3-methylbutanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The process involves:
Formation of the intermediate: 2-furyl ethylamine reacts with dimethylamine in the presence of a base such as triethylamine.
Acylation: The intermediate is then acylated with 3-methylbutanoyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(2-furyl)ethyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(dimethylamino)-2-(2-furyl)ethyl]-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(2-furyl)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the furan ring can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator under LED light.
N-[2-(dimethylamino)-2-(2-furyl)ethyl]-2,2,3,3-tetrafluoropropanamide: Known for its unique fluorinated structure.
N-[2-(dimethylamino)-2-(2-furyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide: Features a benzofuran ring and is studied for its potential biological activity.
Uniqueness
N-[2-(dimethylamino)-2-(2-furyl)ethyl]-3-methylbutanamide is unique due to its combination of a furan ring, a dimethylamino group, and a butanamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H22N2O2 |
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Molecular Weight |
238.33 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C13H22N2O2/c1-10(2)8-13(16)14-9-11(15(3)4)12-6-5-7-17-12/h5-7,10-11H,8-9H2,1-4H3,(H,14,16) |
InChI Key |
PNPAHZSWXVPEKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NCC(C1=CC=CO1)N(C)C |
Origin of Product |
United States |
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